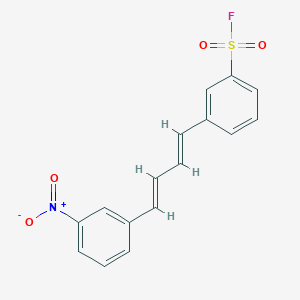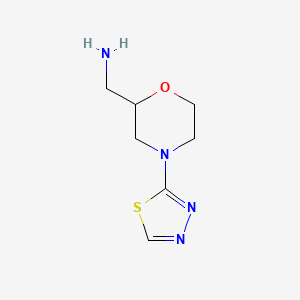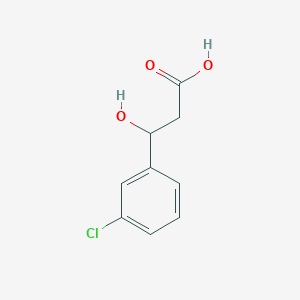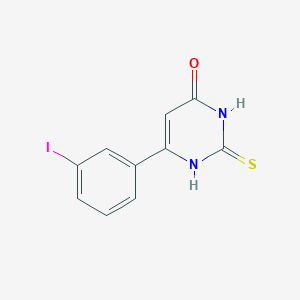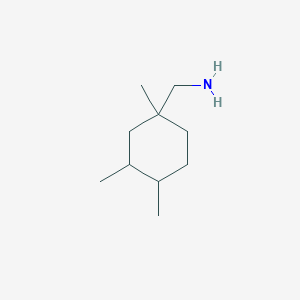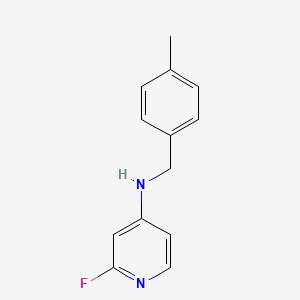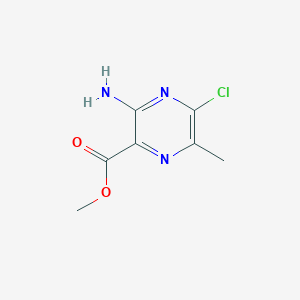
Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrazine, a nitrogen-containing aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-amino-5-chloro-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
作用機序
The mechanism of action of Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups on the pyrazine ring allow for specific binding interactions, which can inhibit or activate biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
- Methyl 3-amino-5-methylpyrazine-2-carboxylate
- Ethyl 3-amino-5-chloropyrazine-2-carboxylate
Uniqueness
Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate is unique due to the presence of both an amino group and a chloro group on the pyrazine ring, along with a methyl ester group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
特性
分子式 |
C7H8ClN3O2 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8ClN3O2/c1-3-5(8)11-6(9)4(10-3)7(12)13-2/h1-2H3,(H2,9,11) |
InChIキー |
NIUOOXOTJKDWER-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)C(=O)OC)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


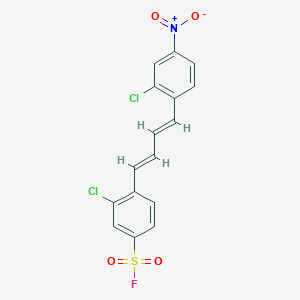

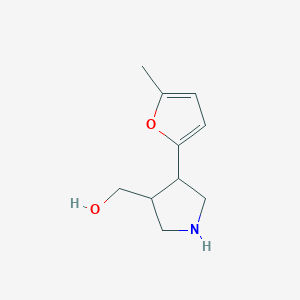
![1-Isopropyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B13344945.png)

